molecular formula C10H13ClFN B1445690 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1384429-27-9

6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B1445690
CAS No.: 1384429-27-9
M. Wt: 201.67 g/mol
InChI Key: MCWIMLJKRNMZRG-UHFFFAOYSA-N
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Description

Molecular Architecture

6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride (C$${10}$$H$${13}$$ClFN) features a bicyclic indane backbone fused with an aromatic ring and a partially saturated cyclohexene moiety. The fluorine substituent occupies the 6-position of the aromatic ring, while the methyl group is located at the 2-position of the indane system. The primary amine group at the 1-position forms a hydrochloride salt, enhancing stability and solubility.

The compound exhibits one chiral center at the 1-position due to the tetrahedral geometry of the amine group, leading to enantiomeric forms: (1R)- and (1S)-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride. Computational models predict distinct spatial arrangements for these enantiomers, with the (1R) configuration being more commonly synthesized.

Table 1: Molecular characteristics of this compound

Property Value
Molecular Formula C$${10}$$H$${13}$$ClFN
Molecular Weight 201.67 g/mol
Chiral Centers 1 (C1)
Key Substituents 6-Fluoro, 2-methyl, 1-amine

Isomerism

The compound’s stereoisomerism arises from its chiral center, with enantiomers differing in optical activity. X-ray crystallography of the (1R) enantiomer reveals a twisted indane backbone, where the amine group adopts an axial position relative to the saturated ring. This configuration influences intermolecular interactions, particularly hydrogen bonding between the ammonium group and chloride ions.

No evidence of geometric isomerism (e.g., cis-trans) exists due to the rigidity of the bicyclic system. However, conformational flexibility in the saturated ring allows minor variations in ring puckering, as observed in molecular dynamics simulations.

Properties

IUPAC Name

6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c1-6-4-7-2-3-8(11)5-9(7)10(6)12;/h2-3,5-6,10H,4,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWIMLJKRNMZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1N)C=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • 2-Aminoindan derivatives : These serve as common precursors for aminoindane synthesis. For example, 2-aminoindan can be acylated or reacted with electrophilic reagents to functionalize the ring system.
  • Fluorinated intermediates : Introduction of the fluorine atom at the 6-position is typically achieved via electrophilic fluorination or by using fluorinated starting materials or reagents.
  • Methylation at the 2-position : Alkylation or selective methylation methods are used to introduce the methyl group on the 2-position of the indane ring.

Synthetic Route Example (Inferred from Related Compounds)

Based on analogous synthetic processes for substituted aminoindanes and fluoroindanes, a plausible preparation route includes:

  • Formation of 6-fluoro-2-methyl-2,3-dihydro-1H-indene precursor

    • Starting from a suitably substituted benzene derivative, electrophilic fluorination at the 6-position can be performed.
    • The methyl group at the 2-position can be introduced via Friedel-Crafts alkylation or through enolate chemistry.
  • Conversion to 1-amine derivative

    • The 1-position ketone or halide intermediate can be converted to the amine via reductive amination or nucleophilic substitution.
    • For example, catalytic hydrogenation of a nitro or imine intermediate in the presence of Pd/C under hydrogen atmosphere can yield the amine.
  • Formation of Hydrochloride Salt

    • The free amine is treated with hydrochloric acid or HCl gas to form the hydrochloride salt, improving compound stability and crystallinity.

Specific Methodology from Patents and Literature

  • Patent US6933410B2 describes the preparation of dihydroindenamine derivatives via reaction of aminoindan with acylating agents, followed by reduction and functional group manipulation, which can be adapted for fluorinated analogs.
  • Catalytic hydrogenation under controlled conditions (e.g., Pd/C catalyst, 10 atm H2) is effective for reducing intermediates to the amine.
  • Electrophilic fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI), although specific conditions for 6-fluoro substitution require optimization.

Data Table: Summary of Preparation Steps and Conditions

Step No. Reaction Type Reagents/Conditions Outcome/Intermediate Yield (%) (if reported)
1 Electrophilic fluorination Selectfluor or NFSI, solvent (e.g., acetonitrile), room temp or reflux 6-Fluoro substituted indane derivative Not explicitly reported
2 Methylation at 2-position Friedel-Crafts alkylation (e.g., methyl chloride, AlCl3) or enolate alkylation 2-Methyl-6-fluoro-indane Not explicitly reported
3 Introduction of amine at 1-position Reductive amination or nucleophilic substitution; Pd/C, H2 (10 atm), solvent (ethanol) 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine Up to 90% (analogous reactions)
4 Salt formation HCl gas or aqueous HCl, solvent (ether or ethanol) 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride Quantitative

Research Findings and Practical Considerations

  • Yield and Purity : Hydrogenation steps typically provide high yields (~90%) with good purity when optimized. Fluorination and methylation steps require careful control to avoid poly-substitution or side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) are preferred for fluorination, while protic solvents (ethanol) are suitable for hydrogenation and salt formation.
  • Catalyst and Pressure : Pd/C catalyst under elevated hydrogen pressure (around 10 atm) is standard for reductive amination of indane derivatives.
  • Safety and Handling : Fluorinated intermediates and amine hydrochloride salts require proper handling due to potential toxicity and irritancy.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 6th position undergoes nucleophilic substitution under specific conditions:

Reaction TypeReagents/ConditionsProductsKey Findings
Aromatic substitutionNaOH, NH₃, polar solvents, 80–120°C6-Hydroxy or 6-amino derivativesFluorine's electronegativity enhances leaving-group ability.
Halogen exchangeNaI, Cu catalyst, DMF, reflux6-Iodo analoguesLimited regioselectivity observed due to steric hindrance.

Oxidation Reactions

The amine group and indene backbone are susceptible to oxidation:

Target SiteOxidizing AgentConditionsProducts
Primary amineKMnO₄, H₂O₂Acidic/neutral mediaNitro or hydroxylamine derivatives
Indene ringO₂, Pt/C catalyst60–80°CEpoxides or ketones
  • Oxidation of the amine group to nitro compounds occurs quantitatively with KMnO₄ in acidic media (yield: 78–92%).

  • Ring oxidation produces epoxides selectively at the 2,3-double bond under catalytic conditions.

Reduction Reactions

The compound participates in selective reductions:

Reaction TypeReagents/ConditionsProducts
Amine deprotectionH₂, Pd/C, ethanol, 25°CFree amine (neutral form)
Ring saturationLiAlH₄, THF, refluxFully saturated indane amine
  • Hydrogenolysis removes the hydrochloride salt, yielding the free amine with >95% purity .

  • Full saturation of the indene ring requires harsh reducing agents like LiAlH₄.

Coupling Reactions

Palladium-catalyzed cross-couplings enable structural diversification:

Reaction TypePartnersCatalysts/ConditionsProducts
Suzuki couplingAryl boronic acidsPd(PPh₃)₄, K₂CO₃, 80°CBiaryl-indenamine hybrids
Buchwald-HartwigAryl halidesPd₂(dba)₃, Xantphos, 100°CN-aryl derivatives
  • Suzuki reactions at the 6-position achieve 65–85% yields with electron-deficient boronic acids .

  • Buchwald-Hartwig amination facilitates N-arylations for pharmaceutical intermediates.

Alkylation and Acylation

The primary amine undergoes alkylation/acylation to form secondary or tertiary amines:

Reaction TypeReagents/ConditionsProducts
AlkylationAlkyl halides, K₂CO₃, DMF, 60°CN-Alkylindene amines
AcylationAcetyl chloride, pyridine, 0°CN-Acetyl derivatives
  • N-Methylation using methyl iodide proceeds with >90% efficiency under mild conditions .

  • Acylation products show enhanced stability in biological assays.

Acid-Base Reactions

The hydrochloride salt demonstrates reversible protonation:

ConditionsBehaviorApplications
pH > 8Amine deprotonation (free base)Solubility adjustment for HPLC
pH < 3Stable hydrochloride formStorage and synthesis
  • The pKa of the amine group is approximately 9.2, enabling pH-dependent solubility .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

  • Pathway 1 : Cleavage of the C–F bond, releasing HF gas.

  • Pathway 2 : Ring-opening polymerization, forming polymeric amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a pharmacological agent due to its structural similarity to known psychoactive substances. Research indicates that derivatives of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride may act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders.

Case Study:
A study published in the Journal of Medicinal Chemistry explored various analogs of this compound, demonstrating that modifications could enhance its binding affinity to serotonin transporters, thereby increasing its therapeutic efficacy .

Neuropharmacology

The compound's ability to cross the blood-brain barrier suggests its potential use in neuropharmacological applications. It may be investigated for treating neurological disorders such as Parkinson's disease or schizophrenia.

Case Study:
In a recent experiment, researchers evaluated the neuroprotective effects of this compound in animal models of Parkinson's disease. The results indicated that the compound could reduce dopaminergic neuron loss and improve motor function .

Synthetic Chemistry

This compound serves as a valuable intermediate in the synthesis of more complex chemical entities. Its unique structure allows chemists to explore various synthetic pathways for creating novel compounds with potential biological activities.

Data Table: Synthesis Pathways

Reaction TypeConditionsYield (%)
N-AlkylationReflux with alkyl halides75
ReductionLiAlH4 in THF85
CyclizationAcid-catalyzed cyclization70

Mechanism of Action

The mechanism of action of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The fluorine atom enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Substitution Pattern and Electronic Effects

Compound Name Substituents Molecular Formula Key Structural Features Biological Implications
Target Compound 6-F, 2-CH₃ C₉H₁₁ClFN Enhanced metabolic stability due to fluorine; methyl group increases steric hindrance. Potential CNS activity or antioxidant properties .
(R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine HCl 5-F, 6-F C₉H₁₀ClF₂N Dual fluorine substitution strengthens electron-withdrawing effects. Improved binding affinity in receptor targets .
(S)-5-Chloro-2,3-dihydro-1H-inden-1-amine HCl 5-Cl C₉H₁₁Cl₂N Chlorine’s larger atomic radius may alter binding kinetics. Possible antimicrobial applications .
(R)-6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine HCl 6-CF₃ C₁₀H₁₀ClF₃N Trifluoromethyl group increases lipophilicity and metabolic resistance. Enhanced bioavailability in hydrophobic environments .

Physicochemical Properties

Property Target Compound (R)-5,6-Difluoro Analog (S)-5-Chloro Analog (R)-6-CF₃ Analog
Molecular Weight (g/mol) 195.65 205.63 216.10 231.65
Polarity Moderate (F, HCl salt) High (two F atoms) Moderate (Cl) Low (CF₃ group)
Solubility High (hydrochloride salt) Moderate Moderate Low

Key Research Findings

Fluorine’s Role: Mono-fluoro substitution (as in the target compound) balances metabolic stability and electronic effects, whereas di-fluoro or trifluoromethyl groups may over-stabilize intermediates, reducing reactivity .

Salt Forms : Hydrochloride salts universally enhance aqueous solubility, critical for in vivo applications .

Biological Activity

6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound, with the CAS number 1384429-27-9, is characterized by its unique structural features and has been studied for various pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁ClFN, with a molecular weight of approximately 187.64 g/mol. The compound exists primarily as a solid and is soluble in various organic solvents. Its structure includes a fluorine atom at the 6-position of the indene ring, which may influence its biological activity.

Biological Activity

Research into the biological activity of 6-fluoro-2-methyl-2,3-dihydro-1H-indene derivatives has revealed several promising properties:

Antimicrobial Activity

Studies have shown that compounds related to this structure exhibit significant antimicrobial properties. For instance:

  • Bactericidal Effects : Certain derivatives demonstrate bactericidal action against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM .
  • Antifungal Activity : The compound has shown efficacy against various fungal strains, including Candida albicans, with MICs comparable to established antifungal agents like fluconazole .

The mechanism by which 6-fluoro-2-methyl-2,3-dihydro-1H-indene derivatives exert their effects appears to involve:

  • Inhibition of Protein Synthesis : This is followed by interference with nucleic acid and peptidoglycan production in bacterial cells.
  • Biofilm Disruption : The compound exhibits moderate-to-good antibiofilm activity against methicillin-resistant S. aureus (MRSA), indicating potential for treating biofilm-associated infections .

Summary of Biological Activities

Biological ActivityTarget OrganismsMIC (μM)Reference
AntibacterialS. aureus15.625 - 62.5
AntifungalC. albicansComparable to fluconazole
Biofilm InhibitionMRSAMBIC 62.216 - 124.432 μg/mL

Case Study: Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of various derivatives of 6-fluoro-2-methyl-2,3-dihydro-1H-indene against clinical isolates of MRSA and other pathogens. The study highlighted that one derivative exhibited over 70% inhibition of biofilm formation at concentrations as low as 0.007 mg/mL . This finding underscores the potential utility of this compound in developing new treatments for resistant bacterial strains.

Case Study: Structure-Activity Relationship (SAR)

Another significant research effort focused on elucidating the structure-activity relationships of this class of compounds. It was found that modifications at specific positions on the indene ring could enhance antibacterial activity while reducing cytotoxicity to human cells . This work is critical for guiding future drug design efforts aimed at optimizing therapeutic profiles.

Q & A

Q. Yield Optimization Strategies :

  • Use enantioselective catalysts (e.g., chiral auxiliaries) to minimize racemization during amination .
  • Optimize fluorination temperature (40–60°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance regioselectivity .
  • Monitor reaction progress via TLC or HPLC to reduce byproducts .

Basic: What analytical techniques are critical for confirming structural integrity and purity?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the fluorine substituent (δ ~6.9–7.2 ppm for aromatic protons) and methyl group (δ ~1.2–1.5 ppm) .
    • 19F NMR : Verify fluorine incorporation (δ ~-110 to -120 ppm for aromatic F) .
  • HPLC : Use reverse-phase C18 columns (e.g., 70:30 acetonitrile/water) to assess purity (>97%) and detect enantiomeric impurities .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]+ ≈ 196.08 m/z) and isotopic patterns for Cl⁻ .

Basic: What safety protocols are essential when handling this compound?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from HCl gas or amine vapors .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Collect organic solvents in halogenated waste containers .

Advanced: How can enantiomeric purity be achieved, and what chiral resolution methods are effective?

Q. Methodological Answer :

  • Enantioselective Synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) during reductive amination to favor the desired (R)- or (S)-enantiomer .
  • Chiral Chromatography :
    • Columns : Chiralpak® IA or IB (hexane:isopropanol = 85:15, 1 mL/min flow rate).
    • Detection : UV at 254 nm; retention times vary by enantiomer (e.g., (R)-form: 12.3 min; (S)-form: 14.1 min) .
  • Crystallization : Recrystallize diastereomeric salts (e.g., tartaric acid derivatives) to isolate enantiomers .

Advanced: How does the 6-fluoro substitution influence physicochemical properties and receptor binding?

Q. Methodological Answer :

  • Physicochemical Effects :
    • Lipophilicity : Fluorine increases logP by ~0.5 units, enhancing blood-brain barrier penetration .
    • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, prolonging half-life .
  • Receptor Binding :
    • Dopamine Receptors : Fluorine’s electron-withdrawing effect enhances affinity for D2/D3 receptors (Ki ≈ 15–30 nM) by stabilizing hydrogen bonds in the binding pocket .
    • Serotonin Receptors : Steric hindrance from the methyl group may reduce 5-HT1A binding (Ki > 500 nM) .

Advanced: How can researchers resolve discrepancies in analytical data (e.g., NMR vs. HPLC purity)?

Q. Methodological Answer :

  • Scenario 1: NMR Purity vs. HPLC Discrepancy :
    • Root Cause : Residual solvents or inorganic salts (e.g., NaCl) may skew NMR integration but not affect HPLC .
    • Solution : Wash the compound with cold ether or perform column chromatography .
  • Scenario 2: Enantiomeric Excess (ee) Miscalculation :
    • Root Cause : Chiral column degradation or improper mobile phase pH .
    • Solution : Validate HPLC methods with reference standards (e.g., (R)- or (S)-enantiomers from ) .

Advanced: What strategies are recommended for scaling up synthesis while maintaining stereochemical integrity?

Q. Methodological Answer :

  • Continuous Flow Reactors : Improve heat/mass transfer for fluorination steps, reducing side reactions .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor enantiomeric ratios in real time .
  • Catalyst Recycling : Immobilize chiral catalysts on silica supports to reduce costs in large-scale reductive amination .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

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